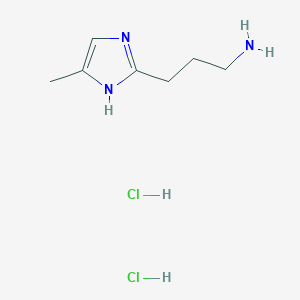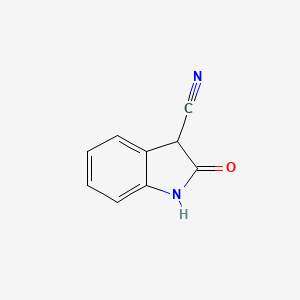![molecular formula C7H5ClN2O B1625611 4-Chlor-1H-pyrrolo[2,3-b]pyridin-7-oxid CAS No. 74420-03-4](/img/structure/B1625611.png)
4-Chlor-1H-pyrrolo[2,3-b]pyridin-7-oxid
Übersicht
Beschreibung
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a chlorine atom at the 4-position and an oxide group at the 7-position
Wissenschaftliche Forschungsanwendungen
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Research: It serves as a biochemical reagent for studying enzyme mechanisms and protein interactions.
Wirkmechanismus
Target of Action
Similar compounds have been found to have efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to ongoing research .
Result of Action
Related compounds have been observed to reduce blood glucose levels , suggesting a potential therapeutic effect in conditions such as diabetes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Oxidation Reaction: The key step involves the oxidation of 4-chloro-1H-pyrrolo[2,3-b]pyridine to introduce the oxide group at the 7-position.
Industrial Production Methods
Industrial production methods for 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxone in DMF at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Highly oxidized derivatives.
Reduction: Reduced forms with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the oxide group at the 7-position.
1H-pyrrolo[2,3-b]pyridine: Lacks both the chlorine atom and the oxide group.
4-Chloro-7-azaindole: Similar structure but with different electronic properties.
Uniqueness
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is unique due to the presence of both the chlorine atom and the oxide group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Eigenschaften
IUPAC Name |
4-chloro-7-hydroxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-4-10(11)7-5(6)1-3-9-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXMKTQJEXBEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(C=CN2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505536 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-03-4 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)



![2-Cyclohexyloxazolo[4,5-b]pyridine](/img/structure/B1625538.png)






![Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-](/img/structure/B1625547.png)
